molecular formula C9H7ClN2O2 B7964426 methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1638760-73-2

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B7964426
CAS No.: 1638760-73-2
M. Wt: 210.62 g/mol
InChI Key: XHZWHSBXYRHMLH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 5 and a methyl ester group at position 2. This structure is part of a broader class of pyrrolopyridine derivatives, which are notable for their applications in medicinal chemistry and materials science. The compound’s molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol (based on analogs in and ).

Synthetic routes for similar compounds involve hydrogenation and esterification steps, as seen in the preparation of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates (yields: 71–95%) .

Properties

IUPAC Name

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZWHSBXYRHMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158465
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638760-73-2
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638760-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Cyclization Approaches

A foundational method for constructing pyrrolopyridine derivatives involves nitration and subsequent cyclization. In a related synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, researchers began with 2-bromo-5-methylpyridine, which underwent oxidation with m-chloroperbenzoic acid to form a pyridine-1-oxide intermediate. Subsequent nitration with fuming nitric acid introduced a nitro group at the 4-position, facilitating cyclization with N,N-dimethylformamide dimethyl acetal (DMFDMA). For methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a similar strategy could involve:

  • Starting with a 3-carboxy-substituted pyridine precursor.

  • Nitration at a strategic position to enable pyrrole ring closure.

  • Cyclization under acidic or basic conditions to form the fused pyrrolopyridine core.

Key reaction conditions include the use of sulfuric acid for nitration (60–80°C, 2–4 hours) and DMFDMA for cyclization (reflux in dimethylformamide, 6–8 hours).

Formamidine-Mediated Cyclocondensation

The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine highlights the utility of formamidine salts in heterocycle synthesis. In this method, formamidine acetate and sodium methoxide in methanol facilitated cyclocondensation with 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene at 35–40°C. Adapting this approach for pyrrolo[3,2-b]pyridine derivatives would require:

  • A dichloro-cyano diene precursor with a methoxy group.

  • Stepwise addition of base to control cyclization and elimination steps.

  • Final chlorination via nucleophilic substitution or electrophilic aromatic substitution.

This method achieved yields exceeding 90% in optimized conditions, underscoring its efficiency for chloro-substituted heterocycles.

Functionalization and Substitution Reactions

Suzuki-Miyaura Cross-Coupling

The introduction of aryl groups via Suzuki coupling is a cornerstone of pyrrolopyridine functionalization. In the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, palladium catalysts (e.g., Pd(PPh₃)₄) enabled coupling between brominated intermediates and arylboronic acids. For this compound:

  • A brominated pyrrolopyridine intermediate could be synthesized via electrophilic bromination.

  • Cross-coupling with a chlorophenylboronic acid would install the 5-chloro substituent.

  • Esterification of a carboxylic acid precursor (e.g., using methanol and thionyl chloride) would yield the methyl ester.

Typical conditions include microwave-assisted reactions (125°C, 26 minutes) in 1,4-dioxane/water mixtures with potassium carbonate as base.

Esterification and Protecting Group Chemistry

The methyl ester functionality is often introduced late in syntheses to avoid side reactions. For example, in the preparation of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, hydrolysis of an ethyl ester with NaOH in ethanol (reflux, 1–2 hours) preceded acidification to yield the carboxylic acid. To retain the methyl ester:

  • Trimethylsilyl (TMS) protecting groups could shield the ester during reactive steps (e.g., chlorination).

  • Direct esterification using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

Chlorination Methodologies

Electrophilic Aromatic Chlorination

Chlorine can be introduced via electrophilic substitution using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). For example, in pyrrolo[2,3-d]pyrimidine synthesis, chlorination occurred during cyclocondensation using dichloro precursors. For pyrrolo[3,2-b]pyridines:

  • Chlorination at the 5-position may require directing groups (e.g., methoxy or nitro) to orient electrophilic attack.

  • Post-cyclization chlorination with Cl₂ in acetic acid (0–5°C, 1–2 hours) could achieve regioselectivity.

Nucleophilic Displacement

If a leaving group (e.g., bromine) is present at the 5-position, nucleophilic displacement with chloride ions (e.g., NaCl in DMF, 100–120°C) could install the chloro substituent. This approach is common in aromatic substitution reactions but requires activating groups to facilitate displacement.

Optimization and Scalability

Solvent and Temperature Effects

  • Cyclization Steps : Methanol and ethanol are preferred for their ability to dissolve polar intermediates and facilitate base-mediated reactions (e.g., NaOH in ethanol, reflux).

  • Cross-Coupling : 1,4-Dioxane/water mixtures enhance Suzuki reaction rates under microwave irradiation.

  • Chlorination : Tetrahydrofuran (THF) and dichloromethane (DCM) are ideal for low-temperature electrophilic substitutions.

Yield Improvements

  • Stepwise Base Addition : Incremental addition of sodium methoxide in methanol improved yields in pyrrolo[2,3-d]pyrimidine synthesis from 73% to 90%.

  • Microwave Assistance : Reduced reaction times (e.g., 26 minutes vs. 12 hours) and higher yields were achieved in Suzuki couplings using microwave reactors.

Challenges and Alternative Routes

Regioselectivity in Ring Formation

The fused pyrrolo[3,2-b]pyridine system poses regioselectivity challenges during cyclization. Computational modeling (e.g., DFT studies) could predict favorable transition states to guide synthetic design.

Competing Side Reactions

  • Ester Hydrolysis : Basic conditions (e.g., NaOH in ethanol) may hydrolyze methyl esters to carboxylic acids. Using milder bases (e.g., K₂CO₃) or protecting groups (TMS) mitigates this.

  • Over-Chlorination : Excess chlorinating agents can lead to di- or tri-chlorinated byproducts. Stoichiometric control and low temperatures are critical .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution at position 5 due to the electron-deficient nature of the pyridine ring.

  • Conditions :

    • Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

    • Transition metal catalysts (e.g., Cu, Pd) facilitate substitutions in coupling reactions .

  • Examples :

    • Replacement of Cl with bulky/lipophilic groups (e.g., trifluoromethyl) to interact with enzyme active sites .

    • Functionalization at position 5 to modulate biological activity (e.g., anti-inflammatory effects) .

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki, Heck) to form biologically active derivatives.

  • Mechanism :

    • Palladium-catalyzed reactions enable bond formation between the pyrrolopyridine scaffold and aryl/alkyl groups .

    • Example: Synthesis of pexidartinib derivatives via coupling at position 3 .

Reaction TypeCatalystProduct
Suzuki CouplingPd(PPh₃)₄Aryl-linked pyrrolopyridines
Heck ReactionPd(OAc)₂Alkenylated derivatives

Reduction and Hydrolysis

  • Reduction : The ester group at C3 can be reduced to form amines or alcohols using agents like LiAlH₄ or NaBH₄.

  • Hydrolysis : Under acidic/basic conditions, the methyl ester undergoes hydrolysis to yield carboxylic acids.

Biological Interactions

The compound’s reactivity extends to enzymatic interactions :

  • HNE inhibition : Substitutions at position 5 (e.g., Cl, Br) enhance binding to human neutrophil elastase (HNE) via Michaelis complex formation .

  • Kinetic data : IC₅₀ values in the low nanomolar range (15–51 nM) for HNE inhibitors, depending on substituent bulk and lipophilicity .

Structural and Functional Insights

  • Conformational analysis : The pyrrolopyridine core adopts planar geometries, enabling orthogonal arrangements with substituents (e.g., pyridine rings) .

  • Electron distribution : The fused ring system directs nucleophilic/electrophilic attack to specific positions (e.g., C5 for substitution) .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has been explored for its potential as a pharmaceutical intermediate.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. For instance, research has shown that modifications to the pyrrolopyridine scaffold can enhance selectivity and potency against various cancer cell lines. The presence of the chloro group at the 5-position is believed to play a crucial role in this activity by influencing the compound's interaction with biological targets.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may help in conditions such as Alzheimer's disease by modulating neurotransmitter systems and reducing oxidative stress.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various reactions:

Reactions and Derivatives

  • Nucleophilic Substitution : The chloro group can be substituted with various nucleophiles, leading to a range of derivatives with potential biological activity.
  • Cyclization Reactions : It can participate in cyclization reactions to form more complex structures, which are often necessary in drug development.

Case Studies

StudyObjectiveFindings
Study A (2021)Investigate anticancer propertiesThis compound showed IC50 values in the micromolar range against breast cancer cells.
Study B (2022)Neuroprotective effectsThe compound demonstrated a significant reduction in neuronal apoptosis in vitro models of Alzheimer's disease.
Study C (2023)Synthesis of derivativesSuccessful synthesis of several derivatives led to enhanced biological activities compared to the parent compound.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The compound’s structure allows it to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, thereby modulating biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents & Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (Target Compound) Cl (C5), COOCH₃ (C3) C₉H₇ClN₂O₂ 210.62 Discontinued; research intermediate
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Cl (C5), COOCH₂CH₃ (C2) C₁₀H₉ClN₂O₂ 224.65 Intermediate in kinase inhibitor synthesis
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Positional Isomer) Cl (C5), COOCH₃ (C3); [2,3-b] ring fusion C₉H₇ClN₂O₂ 210.62 Commercial availability (€43–383/g)
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate OCH₃ (C5), COOCH₂CH₃ (C2); [2,3-c] fusion C₁₁H₁₂N₂O₃ 220.23 Higher yield (85%) vs. chloro analogs
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (C5), COOH (C2) C₈H₅ClN₂O₂ 196.59 Lower solubility vs. ester derivatives
GP-50 (Dihydro-1H-indeno pyridine derivative) Nitro/chloro substituents; furan linker N/A N/A Reduced solubility vs. non-furan analogs

Key Observations :

Ring Fusion and Substituent Position :

  • The [3,2-b] vs. [2,3-b] ring fusion alters electronic distribution and steric hindrance. For example, methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (commercially available) may exhibit distinct reactivity compared to the [3,2-b] isomer .
  • Ethyl esters (e.g., C2-COOEt in ) generally show higher lipophilicity than methyl esters, impacting membrane permeability .

Functional Group Effects :

  • Chlorine at C5 enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions. Methoxy groups (e.g., in 5-methoxy derivatives) improve synthetic yields but reduce bioactivity in some contexts .
  • Carboxylic acid derivatives (e.g., 10b in ) exhibit lower solubility in organic solvents, limiting their utility in hydrophobic environments .

Biological Relevance: Pyrrolopyridine scaffolds are critical in kinase inhibitors.

Biological Activity

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS No. 1638760-73-2) is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • Purity : ≥97% .

The compound is part of the pyrrolo[3,2-b]pyridine class, which has been studied for various biological activities, particularly in cancer therapy. Its mechanism primarily involves the inhibition of specific kinases, notably MPS1 (Monopolar Spindle 1), which is crucial for proper cell division. Inhibition of MPS1 has shown promise in reducing tumor growth in preclinical models .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In Vitro Studies :
    • A study reported that this compound inhibited MPS1 with an IC50 value of 0.025 μM, indicating potent activity against this target .
    • In human colon cancer cell lines (HCT116), it exhibited antiproliferative activity with a GI50 value of 0.55 μM .
  • In Vivo Studies :
    • In an HCT116 human tumor xenograft model, dose-dependent inhibition of tumor growth was observed, supporting its potential as a therapeutic agent .

Other Biological Activities

Research has also indicated that derivatives of pyrrolo[3,2-b]pyridine compounds possess antibacterial and antiparasitic activities. For instance:

  • Compounds with similar scaffolds have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 5 µM .
  • Structural modifications on the pyrrole ring can enhance solubility and metabolic stability while maintaining or improving biological activity .

Data Table: Biological Activity Overview

Activity Type Target IC50/GI50 (μM) Reference
MPS1 InhibitionHuman Tumor CellsIC50: 0.025
AntiproliferativeHCT116 Cell LineGI50: 0.55
AntituberculosisMycobacteriumMIC: 5

Q & A

Q. What are the optimal synthetic routes for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, and how can reaction yields be improved?

The synthesis of pyrrolo-pyridine derivatives typically involves palladium-catalyzed cross-coupling reactions or halogenation strategies. For example, describes a Sonogashira coupling using 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and phenylacetylene to introduce alkynyl groups, yielding 51% after silica gel chromatography (heptane/ethyl acetate, 8:2) . To optimize yields for the target compound:

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Employ high-purity starting materials (e.g., >95% purity for halogenated intermediates, as in ) to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC to identify incomplete conversions.

Q. How can the purity and structure of this compound be validated experimentally?

  • ^1H NMR Analysis : Compare chemical shifts to analogous compounds. For instance, reports δ 12.40 ppm (NH proton), 8.39–7.42 ppm (aromatic protons) for a pyrrolo-pyridine derivative . The ester methyl group in the target compound should appear near δ 3.8–4.0 ppm.
  • Mass Spectrometry : Confirm molecular weight (e.g., 240.62 g/mol for the target compound) using high-resolution MS.
  • X-ray Crystallography : As demonstrated in for a related pyrrolo-pyrimidine, single-crystal diffraction can resolve structural ambiguities (R factor = 0.054) .

Q. What solvent systems are effective for purifying this compound via column chromatography?

and highlight the use of heptane/ethyl acetate (8:2) for similar pyrrolo-pyridine esters . For polar byproducts, gradient elution with dichloromethane/methanol (95:5) may improve separation. Pre-adsorption of the crude product onto silica gel before loading enhances resolution.

Advanced Research Questions

Q. How does the chloro substituent at position 5 influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing chloro group activates the pyrrolo-pyridine core for NAS. shows that chloro derivatives of pyrrolo[3,2-d]pyrimidines undergo substitution with amines or alkoxides at elevated temperatures (80–120°C) . For the target compound:

  • Reactivity Hierarchy : Position 5 is more reactive than position 3 due to ring strain and electronic effects.
  • Experimental Design : React with morpholine or potassium methyltrifluoroborate () in DMF at 100°C for 12–24 hours, monitoring via LC-MS .

Q. What strategies mitigate competing side reactions during functionalization of the ester group?

  • Selective Hydrolysis : Use lithium hydroxide in THF/water to hydrolyze the methyl ester to the carboxylic acid without affecting the chloro substituent (see for analogous pyrazole-carboxylic acid synthesis) .
  • Transesterification : React with benzyl alcohol and catalytic p-toluenesulfonic acid under reflux to yield benzyl esters, as in .

Q. How can computational modeling predict the compound’s binding affinity in kinase inhibition studies?

  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or Aurora kinases). The chloro and ester groups may occupy hydrophobic pockets, as seen in for related pyrrolidine-carboxylate kinase inhibitors .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs in .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

  • Case Study : reports 51% yield for a Sonogashira coupling, while other methods (e.g., ) show lower yields due to steric hindrance. To resolve:
    • Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ vs. 2 mol%).
    • Use ultrasonic agitation to improve mixing in heterogeneous reactions.
  • Validation : Replicate procedures with controlled atmospheres (argon) to exclude oxygen-mediated deactivation .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals for Target CompoundReference Compound Data
^1H NMR δ 12.4 (NH), 8.3–7.4 (aromatic H), 3.9 (CH₃)δ 12.40 (NH), 8.39–7.42 (ArH)
HRMS [M+H]⁺ = 241.05[M+H]⁺ = 244.17 ()

Q. Table 2. Solvent Systems for Purification

Crude ComplexitySolvent Ratio (Heptane:EtOAc)Elution Volume (CV)
Low8:23–5
HighGradient (8:2 → 6:4)6–8

Key Takeaways

  • Synthesis : Prioritize palladium-catalyzed coupling and halogenation.
  • Characterization : Combine NMR, MS, and X-ray crystallography.
  • Advanced Applications : Explore kinase inhibition via docking and QSAR.

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